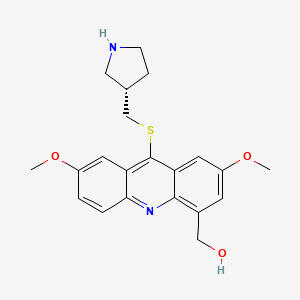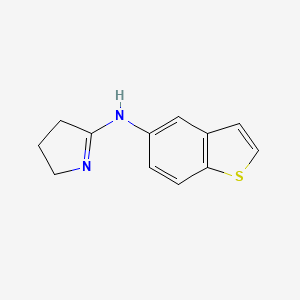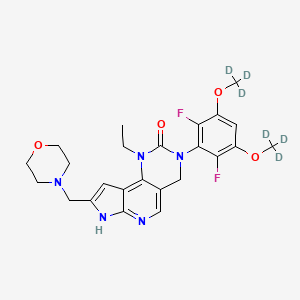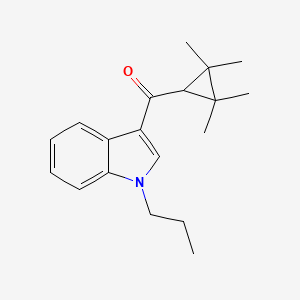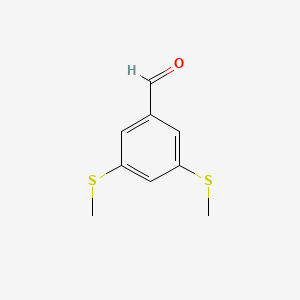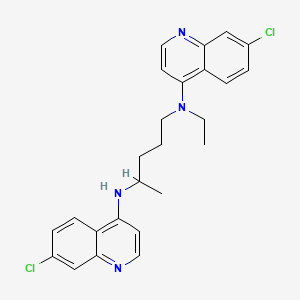
N1,N4-Bis-(7-chloroquinolin-4-yl)-N1-ethylpentane-1,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1,N4-Bis-(7-chloroquinolin-4-yl)-N1-ethylpentane-1,4-diamine is a synthetic compound that belongs to the class of bisquinolines. This compound is characterized by the presence of two 7-chloroquinoline moieties connected through a pentane-1,4-diamine linker with an ethyl group attached to one of the nitrogen atoms. Bisquinolines are known for their potential therapeutic applications, particularly in the treatment of malaria and other parasitic diseases.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N4-Bis-(7-chloroquinolin-4-yl)-N1-ethylpentane-1,4-diamine typically involves the reaction of 7-chloroquinoline derivatives with a suitable diamine linker. One common method involves the condensation of 7-chloroquinoline-4-carbaldehyde with N1-ethylpentane-1,4-diamine in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N1,N4-Bis-(7-chloroquinolin-4-yl)-N1-ethylpentane-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloroquinoline moieties, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of the corresponding amines.
Substitution: Formation of substituted quinoline derivatives.
Applications De Recherche Scientifique
N1,N4-Bis-(7-chloroquinolin-4-yl)-N1-ethylpentane-1,4-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimalarial agent due to its ability to inhibit the growth of Plasmodium parasites.
Medicine: Investigated for its therapeutic potential in treating parasitic infections and certain cancers.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N1,N4-Bis-(7-chloroquinolin-4-yl)-N1-ethylpentane-1,4-diamine involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its replication and transcription processes. Additionally, it can inhibit key enzymes involved in the metabolic pathways of parasites, leading to their death .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N1,N2-bis(7-chloroquinolin-4-yl)butane-1,4-diamine
- N1-(7-Chloroquinolin-4-yl)ethane-1,2-diamine
Uniqueness
N1,N4-Bis-(7-chloroquinolin-4-yl)-N1-ethylpentane-1,4-diamine is unique due to its specific structural features, including the ethyl group on the pentane-1,4-diamine linker. This structural modification can influence its biological activity and pharmacokinetic properties, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C25H26Cl2N4 |
|---|---|
Poids moléculaire |
453.4 g/mol |
Nom IUPAC |
1-N,4-N-bis(7-chloroquinolin-4-yl)-1-N-ethylpentane-1,4-diamine |
InChI |
InChI=1S/C25H26Cl2N4/c1-3-31(25-11-13-29-24-16-19(27)7-9-21(24)25)14-4-5-17(2)30-22-10-12-28-23-15-18(26)6-8-20(22)23/h6-13,15-17H,3-5,14H2,1-2H3,(H,28,30) |
Clé InChI |
WWHSRDWTEVWBSF-UHFFFAOYSA-N |
SMILES canonique |
CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)C3=C4C=CC(=CC4=NC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


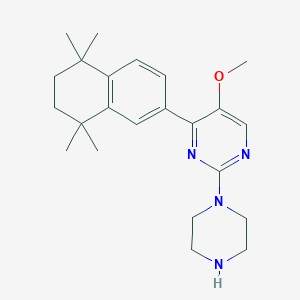
![7-[4-[4-(2-Fluorophenyl)-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone](/img/structure/B13841881.png)
![2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone hydrobromide](/img/structure/B13841887.png)


